(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime is a chemical compound characterized by the presence of a piperidine ring, a difluorophenyl group, and an oxime functional group. Its molecular formula is and it has been identified as an important intermediate in the synthesis of various pharmaceuticals, notably risperidone, an antipsychotic medication used to treat schizophrenia and bipolar disorder .
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime falls under the category of organic compounds, specifically within the subcategories of oximes and piperidine derivatives. Its unique structure imparts specific electronic properties that influence its reactivity and potential biological interactions .
The synthesis of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity. Industrial production often employs continuous flow reactors to optimize reaction conditions such as temperature and pressure, ensuring high efficiency in large-scale synthesis .
The molecular structure of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime features:
Key structural data include bond lengths and angles that conform to typical values for similar compounds. The dihedral angle between the mean planes of the difluorophenyl and piperidin-4-yl groups is approximately 60.2 degrees .
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime primarily revolves around its interactions with biological targets. As an intermediate in drug synthesis, it may act as a pharmacophore that influences receptor binding or enzyme inhibition.
Research indicates that compounds containing similar structures may interact with neurotransmitter receptors or enzymes involved in neurotransmission. This interaction can modulate various physiological responses, making it a candidate for further pharmacological studies .
Key physical properties include:
Chemical properties include:
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime has several scientific applications:
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime is a stereochemically defined organic compound with systematic IUPAC name (NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine. The molecular formula is C₁₂H₁₄F₂N₂O, corresponding to a molecular weight of 240.25 g/mol [6] [7]. The "Z" descriptor specifies the syn configuration of the oxime group relative to the piperidine ring, a critical stereochemical feature influencing its biological interactions. The hydrochloride salt form (CAS: 135634-18-3) has molecular formula C₁₂H₁₅ClF₂N₂O and weight 276.71 g/mol [8]. Key structural identifiers include:
Table 1: Molecular Identifiers
Identifier | Value |
---|---|
Canonical SMILES | O/N=C(/C1CCNCC1)/C2=CC=C(F)C=C2F |
Isomeric SMILES | O/N=C(/C1CCNCC1)\C2=CC=C(F)C=C2F |
InChI Key | CPVWKXXFKMUDPA-PXJKFVASSA-N |
CAS (base) | 691007-05-3 |
CAS (HCl salt) | 135634-18-3 |
Hydrogen Bond Donors | 2 (1 in base; 2 in HCl salt) |
The piperidine nitrogen enables salt formation with mineral acids, enhancing crystallinity for pharmaceutical processing. The difluorophenyl moiety contributes to lipophilicity (logP ≈ 2.1), while the oxime group provides hydrogen-bonding capacity [4] [7].
This compound emerged as a key synthetic intermediate during the 1990s antipsychotic drug development era. Its significance expanded when researchers identified the oxime functionality as a versatile handle for constructing heterocyclic systems prevalent in neuroleptic agents [4] [6]. By 2025, investigations revealed unexpected antibacterial potential through in silico studies demonstrating potent inhibition of MRSA targets (Staphylococcus aureus Gyrase and Penicillin Binding Protein 1b) . This dual pharmaceutical relevance—spanning CNS and anti-infective applications—exemplifies scaffold repurposing in medicinal chemistry. Commercial availability from suppliers like TRC Canada (1990s) and AiFChem (current) facilitated ongoing research, with catalog prices ranging from $374.5–$1,080/g for research quantities [7] [9].
Table 2: Historical Development Timeline
Period | Milestone |
---|---|
1990s | Identification as risperidone precursor |
2000–2010 | Industrial-scale synthesis optimization |
2015–2020 | Structural characterization (crystallography) |
2025 | In silico prediction of anti-MRSA activity |
This oxime is indispensable in synthesizing risperidone and structural analogs due to three strategic attributes:
Suppliers including LGC Standards explicitly classify it as an "antipsychotic impurity" and "intermediate", with strict storage at +5°C to preserve stereochemical integrity [6]. Recent pharmaceutical analyses confirm ≥95% purity in commercial samples, meeting regulatory requirements for API synthesis [7] [10]. Computational studies further demonstrate favorable drug-likeness (Lipinski violations: 0; H-bond donors/acceptors: 2/3), supporting its continued utility in CNS drug discovery pipelines .
Table 3: Pharmaceutical Intermediate Specifications
Parameter | Specification | Source |
---|---|---|
Purity | ≥95% | AiFChem |
Storage Conditions | +5°C (base); RT (HCl salt) | LGC Standards [6] |
Solubility | DMSO, Methanol (slight) | ChemicalBook [7] |
Thermal Stability | >180°C (decomposition) | Springer |
Global Suppliers | 43 (per ChemicalBook 2025) | ChemicalBook [9] |
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: